5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

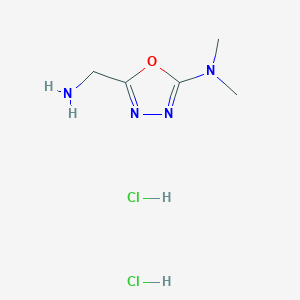

5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N4O and its molecular weight is 215.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride (commonly referred to as 5-ADMD) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

5-ADMD features an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is C₅H₁₀Cl₂N₄O, with a molecular weight of 187.03 g/mol. The presence of amine groups enhances its solubility and interaction capabilities with biological molecules.

Biological Activities

Research indicates that 5-ADMD exhibits various biological activities, including:

- Antiproliferative Activity : Derivatives of 5-ADMD have shown potential antiproliferative effects against several human tumor cell lines. For instance, studies have indicated that specific derivatives can inhibit the growth of cancer cells by modulating cellular signaling pathways and interacting with biomolecules like DNA and proteins .

- Antioxidant Properties : Compounds in the oxadiazole family, including 5-ADMD, are known for their antioxidant properties. This activity may be linked to their ability to scavenge free radicals and reduce oxidative stress within cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, making them candidates for further research in treating inflammatory diseases .

The biological mechanisms underlying the activities of 5-ADMD involve:

- Cellular Signaling Modulation : The compound interacts with specific enzymes and receptors involved in cell signaling pathways. This interaction can lead to alterations in cell proliferation rates and apoptosis induction, highlighting its therapeutic implications .

- Binding Affinity Studies : Research has focused on the binding affinity of 5-ADMD towards various biological targets. These studies aim to elucidate the compound's potential as a probe for studying cellular processes.

Synthesis

The synthesis of 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions starting from readily available precursors. The key steps often include the formation of the oxadiazole ring followed by amine substitution reactions.

Comparative Analysis with Related Compounds

The following table compares 5-ADMD with structurally similar compounds to illustrate its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2-amine | C₃H₅N₃O | Exhibits different biological activity profiles |

| 5-(2-Amino-3-pyridyl)-1,3,4-oxadiazole | C₇H₈N₄O | Notable antiproliferative effects against tumors |

| 5-(Styrylsulfonyl)methyl]-1,3,4-oxadiazol | C₁₁H₁₃N₃O₂S | Significant antioxidant properties |

The unique amine substitutions in 5-ADMD contribute to its specific biological activities that differ from other oxadiazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential of 5-ADMD derivatives in cancer research:

- Antitumor Activity : One study reported that specific derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827) with IC50 values indicating effective inhibition of cell growth .

- Immunomodulatory Effects : Research has suggested that oxadiazole derivatives can modulate immune responses, providing insights into their potential as therapeutic agents in immunotherapy .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been extensively studied for its potential as a pharmacophore in drug design. Its biological activities include:

- Antimicrobial Properties : Research indicates that it exhibits effectiveness against a variety of bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Preliminary studies have shown that it may possess anticancer properties, although more research is necessary to fully understand its mechanisms and efficacy in cancer treatment.

- Neuroprotective Effects : The compound has demonstrated inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission and have implications for neurodegenerative diseases like Alzheimer's disease.

Material Science

In material science, 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride is utilized in the development of advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to the enhancement of material characteristics.

Industrial Chemistry

This compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals. Its versatility allows for its use in the formulation of diverse chemical products.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes relevant to neurotransmission:

- Acetylcholinesterase (AChE) : Inhibition can lead to increased levels of acetylcholine, which may improve cognitive function.

- Butyrylcholinesterase (BChE) : This enzyme's inhibition also plays a role in neuroprotection.

Antimicrobial Efficacy

Research indicates that 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, although further investigation is required to establish its clinical relevance.

Case Studies and Data Tables

Several studies have evaluated the biological activity of this compound. Below are key findings summarized in tables:

| Study | Biological Activity Assessed | IC50 Values (µM) | Comments |

|---|---|---|---|

| AChE Inhibition | 12.8 - 99.2 | Moderate inhibition observed | Varies based on structural modifications |

| BChE Inhibition | 53.1 | Less effective than AChE inhibition | Important for neuroprotective studies |

| Antibacterial Activity | Varies by strain | Effective against multiple strains | Potential lead for antibiotic development |

Notable Research Outcomes

- Inhibition Studies : Derivatives of oxadiazoles have shown significant inhibition against AChE with varying IC50 values depending on structural modifications.

- Antimicrobial Efficacy : The compound has demonstrated effectiveness against multiple bacterial strains.

- Neuroprotective Potential : The dual inhibition of AChE and BChE positions this compound as a candidate for further exploration in treating cognitive disorders.

Similar Compounds

| Compound Name | Structure Characteristics |

|---|---|

| 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride | Contains sulfur instead of oxygen |

| 2-(Aminomethyl)benzimidazole dihydrochloride | Benzimidazole ring structure |

Uniqueness

The unique oxadiazole ring structure of 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.2ClH/c1-9(2)5-8-7-4(3-6)10-5;;/h3,6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZOEVBMFCPVLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.